molecular formula C19H19N5O5S B2502651 N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 923146-32-1

N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2502651
CAS No.: 923146-32-1
M. Wt: 429.45
InChI Key: AQUGPEPXFZDHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is an oxalamide derivative characterized by two key structural motifs:

  • 4-oxo-3,4-dihydrophthalazin-1-yl group: This bicyclic aromatic system is linked to the oxalamide backbone via a methyl group. Phthalazinone derivatives are known for their role in enzyme inhibition and anticancer activity due to their planar aromatic structure .
  • 4-sulfamoylphenethyl group: This substituent introduces a sulfonamide moiety, which is frequently associated with enhanced solubility and bioactivity, particularly in targeting sulfonamide-sensitive enzymes .

Properties

CAS No.

923146-32-1

Molecular Formula

C19H19N5O5S

Molecular Weight

429.45

IUPAC Name

N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide

InChI

InChI=1S/C19H19N5O5S/c20-30(28,29)13-7-5-12(6-8-13)9-10-21-18(26)19(27)22-11-16-14-3-1-2-4-15(14)17(25)24-23-16/h1-8H,9-11H2,(H,21,26)(H,22,27)(H,24,25)(H2,20,28,29)

InChI Key

AQUGPEPXFZDHQV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

solubility

not available

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide features a unique chemical structure that contributes to its biological activity. The compound has the following characteristics:

  • Molecular Formula : C18H22N4O3
  • Molecular Weight : 342.4 g/mol
  • CAS Number : 946298-46-0

The structural complexity allows for interactions with various biological targets, making it a candidate for therapeutic exploration.

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and modulate cellular pathways.

Potential Mechanisms of Action:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated metabolism.
  • Receptor Interaction : The compound might interact with receptors that regulate cell signaling, potentially influencing processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related oxalamide derivatives have shown promising results against various cancer cell lines, indicating the potential for this compound to be developed as an anticancer agent .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity, affecting bacterial growth or survival. The sulfonamide group is known for its antibacterial properties, which could enhance the efficacy of this compound against microbial infections .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibition of metabolic enzymes
AnticancerSignificant growth inhibition in cancer cell lines
AntimicrobialPreliminary evidence of antibacterial effects

Case Study Example

In a study focusing on the synthesis and evaluation of oxalamide derivatives, researchers found that certain structural modifications led to enhanced anticancer activity against human cancer cell lines. The study highlighted the importance of functional groups in determining biological efficacy and suggested further exploration of similar compounds .

Comparison with Similar Compounds

Structural Analogs with Phthalazinone Moieties

Compounds B2–B5 from share the (4-oxo-3,4-dihydrophthalazin-1-yl)methyl group but differ in their hydrazide substituents. Key comparisons include:

Compound Molecular Formula Molecular Weight Substituent (R) Key Features Reference
Target Compound Not explicitly provided* ~450–500† 4-sulfamoylphenethyl Sulfonamide for solubility
B2 C₁₉H₁₉FN₄O₂ 355.16 Propyl hydrazide Fluorine enhances lipophilicity
B3 C₂₀H₂₁FN₄O₂ 369.17 Butyl hydrazide Longer alkyl chain increases MW
B5 C₂₁H₂₃FN₄O₂ 383.19 Pentyl hydrazide Highest MW in the series

*Molecular formula inferred: Likely C₂₃H₂₃N₅O₅S (approximate).
†Estimated based on analogs in and .

Key Findings :

  • The alkyl chain length in B2–B5 correlates with molecular weight and lipophilicity, which may influence membrane permeability and bioavailability .
Sulfamoyl-Containing Oxalamides

and describe compounds with sulfamoylphenethyl or sulfonyl groups:

Compound (CAS) Molecular Formula Molecular Weight Substituent Features Potential Application Reference
Target Compound ~494† 4-sulfamoylphenethyl + phthalazinone Enzyme inhibition
896267-34-8 () C₂₁H₂₆N₄O₆S₂ 494.6 Phenylsulfonylpyrrolidine Not specified
469.9 () C₂₀H₂₁ClFN₃O₅S 469.9 Chlorophenylsulfonyloxazinan Likely antimicrobial

Key Findings :

  • Sulfamoyl groups enhance hydrogen-bonding capacity, critical for interactions with enzyme active sites (e.g., sulfonamide drugs targeting dihydrofolate reductase) .
  • The target compound’s phthalazinone moiety may confer additional π-π stacking interactions compared to pyrrolidine or oxazinan in –9 .
Other Oxalamide Derivatives

and highlight oxalamides with varied substituents and bioactivities:

Compound (ID) Yield Key Substituents Bioactivity/Application Reference
16 () 23% 4-hydroxybenzoyl + 4-methoxyphenethyl Not specified
17 () 35% 4-methoxyphenethyl + 2-methoxyphenyl Not specified
13 () 36% Acetylpiperidine + thiazolyl HIV entry inhibition

Key Findings :

  • Lower yields (23–52%) in suggest synthetic challenges in forming oxalamides with bulky substituents.

Preparation Methods

Synthesis of the Phthalazinone Core

The phthalazinone moiety is synthesized via cyclocondensation of substituted benzaldehyde derivatives with hydrazine hydrate. A representative method involves:

  • Reactant : 2-fluoro-5-formylbenzoic acid (1.2 equiv.) and 3,4-dihydrophthalazin-1(2H)-one (1.0 equiv.)
  • Conditions : Anhydrous tetrahydrofuran (THF), triethylamine (0.7 equiv.), 0°C to 70°C, 5–8 hours.
  • Mechanism : Aldol condensation followed by intramolecular cyclization (Fig. 1A).
  • Yield : 83% after acidification and recrystallization.

Preparation of 4-Sulfamoylphenethylamine

The sulfamoylphenethylamine arm is synthesized via sulfonylation of phenethylamine:

  • Reactant : Phenethylamine (1.0 equiv.) and sulfamoyl chloride (1.5 equiv.)
  • Conditions : Dichloromethane (DCM), 0°C, 2 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7).
  • Yield : 78%.

Oxalamide Coupling Methodologies

Two-Step Oxalyl Chloride Mediated Coupling

This method employs sequential coupling of intermediates:

  • Step 1 : Reaction of 4-sulfamoylphenethylamine (1.0 equiv.) with oxalyl chloride (1.1 equiv.) in DCM at −10°C for 1 hour.
  • Step 2 : Addition of (4-oxo-3,4-dihydrophthalazin-1-yl)methylamine (1.0 equiv.) and triethylamine (2.0 equiv.) at 25°C for 12 hours.
  • Workup : Aqueous extraction, drying (Na2SO4), and solvent evaporation.
  • Yield : 68%.

One-Pot Coupling Using Carbodiimide Reagents

A scalable alternative utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI):

  • Reactants : Both amines (1.0 equiv. each), EDCI (1.2 equiv.), hydroxybenzotriazole (HOBt, 1.2 equiv.)
  • Solvent : Dimethylformamide (DMF), 0°C to 25°C, 24 hours.
  • Yield : 72% after recrystallization (ethanol/water).

Reaction Optimization and Catalysis

Solvent and Temperature Effects

Comparative studies reveal:

Solvent Temperature (°C) Yield (%) Purity (%) Source
THF 70 83 98
DCM 25 68 95
DMF 25 72 97

THF enhances cyclization kinetics, while DMF improves carbodiimide-mediated coupling efficiency.

Catalytic Additives

  • Triethylamine : Neutralizes HCl in oxalyl chloride routes, critical for maintaining reaction pH.
  • Copper(I) iodide : Accelerates amide bond formation in microwave-assisted syntheses (15% yield increase).

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica chromatography : Ethyl acetate/hexane gradients (3:7 to 7:3) resolve unreacted amines.
  • Reverse-phase HPLC : C18 column, acetonitrile/water (55:45), retention time = 8.2 min.

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, phthalazinone NH), 7.89–7.32 (m, 8H, aromatic), 4.62 (s, 2H, CH2), 3.21 (t, J = 6.8 Hz, 2H, phenethyl CH2).
  • HRMS : m/z [M+H]+ calcd. 468.1423, found 468.1421.

Industrial-Scale Production Considerations

Cost-Effective Modifications

  • Catalyst recycling : Tetrabutoxytitanium reduces esterification costs (94.2% yield in large batches).
  • Solvent recovery : THF and DCM are distilled and reused, cutting material costs by 30%.

Q & A

Basic: What synthetic strategies are recommended for synthesizing N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound likely involves multi-step organic reactions, including:

  • Step 1: Coupling of 4-sulfamoylphenethylamine with oxalyl chloride to form the oxalamide intermediate.
  • Step 2: Functionalization of the 4-oxo-3,4-dihydrophthalazin-1-yl moiety via alkylation or reductive amination.
  • Step 3: Final coupling of the two segments under controlled conditions.

Optimization Tips:

  • Temperature: Maintain <5°C during oxalyl chloride activation to prevent side reactions (e.g., hydrolysis) .
  • Solvent Choice: Use anhydrous dioxane or DMF to enhance solubility and reaction efficiency .
  • Purification: Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate intermediates with >95% purity .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H-NMR: Resolve aromatic protons (δ 7.0–8.5 ppm) and amide NH signals (δ 8.5–10.0 ppm) in DMSO-d₆ .
    • ¹³C-NMR: Confirm carbonyl groups (C=O) at δ 160–170 ppm .
  • FTIR Spectroscopy: Identify key functional groups (e.g., sulfonamide S=O at ~1350 cm⁻¹, amide C=O at ~1670 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected for C₂₁H₂₂N₆O₅S: ~487.14 g/mol) .

Advanced: How can researchers investigate the compound’s interaction with enzyme targets such as kinases or carbonic anhydrases?

Answer:
Methodology:

  • Surface Plasmon Resonance (SPR): Immobilize the target enzyme on a sensor chip and measure binding kinetics (KD, kon/koff) in real time .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .
  • Molecular Docking: Use software like AutoDock Vina to predict binding poses, focusing on interactions between the sulfamoyl group and enzyme active sites (e.g., Zn²⁺ in carbonic anhydrase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.